8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. It is notable for its potential pharmacological applications, particularly in the context of diabetes management. This compound is structurally related to Linagliptin, a medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).
The compound is often synthesized as an impurity or intermediate in the production of Linagliptin and similar drugs. Its chemical structure indicates a modification of the purine base, which is a common scaffold in many biologically active compounds. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and SynThink Chemicals, which provide it for research and quality control purposes in pharmaceutical development .
This compound can be classified as:
The synthesis of 8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions that incorporate various reagents and conditions. The process may start with alkylation of a purine derivative, followed by substitution reactions to introduce the necessary functional groups.
For example, one method describes starting with a purine base and performing sequential alkylation and chlorination reactions to achieve the desired compound .
This compound can participate in various chemical reactions typical for purines:
The reactions are generally performed under controlled conditions to ensure high yields and purity of the final product. Techniques such as chromatography are often employed for purification following synthesis .
The mechanism of action for 8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely related to its inhibition of DPP-4, similar to Linagliptin. By inhibiting this enzyme, the compound increases levels of incretin hormones, which help regulate glucose metabolism.
Research indicates that purine derivatives can modulate insulin secretion and improve glycemic control through this mechanism .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: